N-cycloheptyl-4-ethylbenzamide
Description
N-Cycloheptyl-4-ethylbenzamide is a benzamide derivative characterized by a cycloheptylamine moiety attached to a 4-ethyl-substituted benzoyl group.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-cycloheptyl-4-ethylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-2-13-9-11-14(12-10-13)16(18)17-15-7-5-3-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,17,18) |
InChI Key |
VLHQKXBBWVOGSX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The cycloheptyl group in the target compound introduces greater steric bulk compared to cyclohexyl or phenyl analogs, which may reduce binding affinity in enzyme interactions but enhance lipid solubility .
- Electronic Effects: The 4-ethyl substituent is electron-donating (+I effect), contrasting with the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups in analogs . This difference impacts reactivity in electrophilic substitution reactions.
Physicochemical Properties
Solubility and Lipophilicity
- This compound : Predicted to exhibit low water solubility due to the hydrophobic cycloheptyl and ethyl groups. LogP values for similar compounds (e.g., 4-ethyl-N-phenylbenzamide: LogP ≈ 3.2) suggest moderate lipophilicity .
- N-Cyclohexyl-4-methoxybenzamide : The methoxy group enhances polarity, increasing aqueous solubility compared to ethyl or chloro derivatives (experimental solubility: ~1.2 mg/mL in water) .
- N,N-Dicyclohexyl-4-nitrobenzamide : High molecular weight (345.44 g/mol) and nitro group contribute to poor solubility in polar solvents .
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